molecular formula C13H13Cl3N2 B2479897 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride CAS No. 2361634-37-7

1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride

Cat. No.: B2479897
CAS No.: 2361634-37-7
M. Wt: 303.61
InChI Key: KDWVDFHYBUMCQN-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dichlorophenyl group attached to a pyridinylethanamine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride typically involves the reaction of 3,4-dichloroaniline with pyridine derivatives under controlled conditions. One common method includes the use of phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes or receptors, thereby modulating biological processes. For instance, it may block the Q_B plastoquinone binding site of photosystem II, disrupting electron flow and inhibiting photosynthesis in plants .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride stands out due to its unique combination of a dichlorophenyl group and a pyridinylethanamine backbone, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2.ClH/c14-11-2-1-10(8-12(11)15)13(16)7-9-3-5-17-6-4-9;/h1-6,8,13H,7,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWVDFHYBUMCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC2=CC=NC=C2)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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